molecular formula C10H11BrN4O3 B13831196 6-Bromo-2'deoxynebularine

6-Bromo-2'deoxynebularine

Cat. No.: B13831196
M. Wt: 315.12 g/mol
InChI Key: MYDCEPQNQWGIJE-RRKCRQDMSA-N
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Description

6-Bromo-2'deoxynebularine is a brominated analog of the nucleoside 2'-deoxynebularine, characterized by a bromine atom at the 6-position of the purine base. Nebularine itself is a naturally occurring nucleoside analog of adenosine, lacking the 3'-hydroxyl group on its ribose moiety, which confers unique biochemical properties, including altered base-pairing and polymerase recognition .

Properties

Molecular Formula

C10H11BrN4O3

Molecular Weight

315.12 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H11BrN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7+/m0/s1

InChI Key

MYDCEPQNQWGIJE-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Br)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3Br)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2’deoxynebularine typically involves the bromination of 2’deoxynebularine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at room temperature to avoid decomposition.

Industrial Production Methods: Industrial production of 6-Bromo-2’deoxynebularine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2’deoxynebularine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

6-Bromo-2’deoxynebularine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2’deoxynebularine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. It targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. By inhibiting these enzymes, the compound can disrupt the replication of viruses and the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Bromodeoxyuridine

  • Structure : Bromine at the 5-position of uracil, attached to 2'-deoxyribose.
  • Key Properties :
    • CAS#: 1218-80-0; Molecular Weight: 301.13 g/mol; Melting Point: 193–196°C .
    • Acts as a thymidine analog, incorporating into DNA during replication, leading to mismatches (e.g., pairing with guanine) and mutagenic effects.
  • Functional Contrast: Positional Effect: Bromine at the 6-position in 6-Bromo-2'deoxynebularine (vs. 5-position in 5-Bromodeoxyuridine) likely alters base-pairing fidelity. While 5-Bromodeoxyuridine mimics thymidine, this compound may disrupt adenosine-like pairing due to steric hindrance. Enzymatic Recognition: DNA polymerases discriminate against 5-Bromodeoxyuridine less severely than non-standard bases like xanthosine derivatives . The bulkier 6-bromo substitution in nebularine may exacerbate polymerase discrimination, reducing replication efficiency.

2'-Deoxynebularine (Parent Compound)

  • Key Findings: Integrates into oligonucleotides but forms weaker hydrogen bonds compared to natural nucleosides . Demonstrated utility in expanded genetic alphabets due to its ability to pair with non-canonical bases like 2,4-diaminopyrimidine .
  • Functional Contrast :
    • Bromine Impact : The 6-bromo group in this compound may enhance base-stacking interactions via increased polarizability, improving duplex stability. However, it could also hinder enzymatic processing (e.g., phosphorylation by kinases or polymerase incorporation).

6-Bromoaplysinopsin (Marine Alkaloid)

  • Structure : Brominated indole alkaloid isolated from marine sponges, unrelated to nucleosides .
  • Key Properties :
    • Binds serotonin receptors (5-HT2C: Ki = 2.3 µM; 5-HT2A: Ki = 2.0 µM) .
  • Functional Contrast: Bromine Role: While bromine enhances receptor binding in aplysinopsins, its role in this compound is structural, affecting nucleoside metabolism rather than neurotransmitter systems.

6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide

  • Structure: Brominated nicotinohydrazide derivative with antibacterial activity .
  • Key Properties :
    • Forms hydrogen-bonded dimers or chains (N-H∙∙∙O, O-H∙∙∙N) critical for crystallinity and bioactivity.
  • Functional Contrast: Bromine in Antimicrobial vs. Antiviral Contexts: Bromine in nicotinohydrazides enhances antibacterial efficacy, whereas in nucleosides like this compound, it likely targets viral or cancer DNA replication.

Comparative Data Table

Compound Structure Class Bromine Position Molecular Weight (g/mol) Key Activity Enzymatic Interaction
This compound Nucleoside 6 (purine) ~290 (estimated) Antiviral/DNA disruption (inferred) Polymerase discrimination
5-Bromodeoxyuridine Nucleoside 5 (uracil) 301.13 Mutagenic, antiviral Thymidine mimicry
2'-Deoxynebularine Nucleoside None 251.22 Expanded genetic alphabet Weak base-pairing
6-Bromoaplysinopsin Alkaloid 6 (indole) ~350 (estimated) Serotonin receptor antagonist 5-HT2A/2C binding
6-Bromo-nicotinohydrazide Hydrazide derivative 6 (pyridine) ~340 (estimated) Antibacterial Hydrogen-bonded crystal packing

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